![molecular formula C14H14ClNO3 B2952058 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide CAS No. 1428379-89-8](/img/structure/B2952058.png)
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, and its mechanism of action has been investigated. In
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide is not fully understood. However, it has been reported to inhibit the growth of bacteria and fungi by disrupting their cell membranes. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide has been found to have interesting biochemical and physiological effects. It has been reported to decrease the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to increase the levels of glutathione, an antioxidant that protects cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide in lab experiments is its potential as a broad-spectrum antimicrobial agent. It has been reported to inhibit the growth of a wide range of bacteria and fungi. However, one limitation of using this compound is its potential toxicity. It has been found to be toxic to some types of cells, and its safety profile needs to be further investigated.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide. One direction is to investigate its potential as a treatment for Alzheimer's disease. Another direction is to explore its potential as a herbicide. Additionally, more research is needed to fully understand its mechanism of action and to investigate its safety profile.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide involves the reaction of 4-chlorophenol with 2-(furan-3-yl)ethanamine in the presence of acetic anhydride and pyridine. The resulting product is then treated with acetic acid to yield the final compound. This synthesis method has been reported in the literature and has been used by researchers to obtain the compound for their experiments.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(furan-3-yl)ethyl)acetamide has been studied for its potential applications in scientific research. It has been investigated for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential as a herbicide and as a potential treatment for Alzheimer's disease.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(furan-3-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-12-1-3-13(4-2-12)19-10-14(17)16-7-5-11-6-8-18-9-11/h1-4,6,8-9H,5,7,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZOUQKIMLGCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCCC2=COC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N-[2-(furan-3-YL)ethyl]acetamide |
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